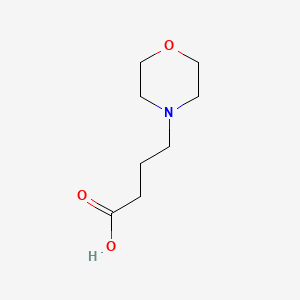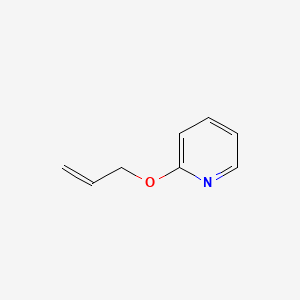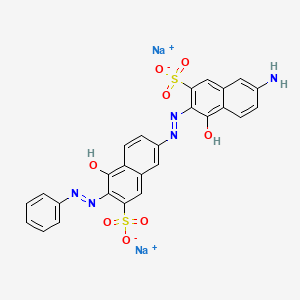
2-Amino-5-Chlorbenzothiazol
Übersicht
Beschreibung
2-Amino-5-chlorobenzothiazole (2-ACBT) is a chemical compound consisting of an amino group attached to a chlorobenzothiazole. It is an important intermediate in the synthesis of various drugs and other organic compounds. Its structure is closely related to that of the antibiotic chloramphenicol and the antifungal agent clotrimazole. 2-ACBT has been widely studied due to its potential applications in the pharmaceutical and agricultural industries.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
2-Amino-5-Chlorbenzothiazol: wurde bei der Synthese von Derivaten mit signifikanten antifungalen Eigenschaften verwendet. Diese Derivate haben eine messbare Aktivität gegen Pilze wie Candida glabrata und Aspergillus niger gezeigt, die mit Fluconazol, einem Standard-Antimykotikum, vergleichbar ist .
Antikrebs- und Entzündungshemmende Mittel
Derivate von This compound wurden auf ihr Potenzial als Antikrebs- und Entzündungshemmende Mittel untersucht. Diese Verbindungen wurden gegen verschiedene Krebszelllinien getestet und zeigten vielversprechende Ergebnisse bei der Hemmung der Zellproliferation und der Reduzierung von Entzündungsfaktoren wie IL-6 und TNF-α .
Synthese von Heterocyclischen Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese einer breiten Palette von heterocyclischen Verbindungen. Dazu gehören Benzimidazol-Derivate, Oxadiazole und Triazole, die in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten wichtig sind .
Enzymhemmung
This compound: Derivate wirken als Inhibitoren für verschiedene Enzyme. Dies ist entscheidend für die Entwicklung von Behandlungen für Krankheiten, bei denen die Enzymregulation eine wichtige Rolle spielt, wie z. B. bestimmte Krebsarten und neurodegenerative Erkrankungen .
Neuroprotektive Eigenschaften
Einige aus This compound synthetisierte Derivate weisen neuroprotektive Eigenschaften auf. Diese Verbindungen könnten zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden, indem sie Nervenzellen vor Schäden schützen .
Antioxidative Aktivität
Die Verbindung wurde bei der Herstellung von Derivaten mit antioxidativen Eigenschaften verwendet. Antioxidantien sind wichtig, um oxidativen Stress zu verhindern, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann .
Safety and Hazards
Zukünftige Richtungen
Benzothiazoles, including 2-Amino-5-chlorobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have been the subject of significant research due to their unique physical and chemical properties, as well as potential applications in fields ranging from materials science to pharmaceutical chemistry. Future research may focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their biological activities .
Wirkmechanismus
Target of Action
It’s known that benzothiazole derivatives, which include 2-amino-5-chlorobenzothiazole, exhibit a wide range of biological activities . These activities suggest that the compound interacts with various biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and other processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
It’s known that benzothiazole derivatives have been associated with various biological activities, including anti-cancer, anti-bacterial, anti-diabetic, anthelmintic, anti-tumour, anti-viral, anti-inflammatory, anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes, and antioxidant . These activities suggest that the compound has broad effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-Amino-5-chlorobenzothiazole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s ability to form hydrogen bonds and other interactions with biomolecules makes it a versatile agent in biochemical research. Studies have demonstrated that 2-Amino-5-chlorobenzothiazole can interact with enzymes such as kinases and proteases, modulating their activity and impacting cellular processes .
Cellular Effects
The effects of 2-Amino-5-chlorobenzothiazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-5-chlorobenzothiazole can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, thereby affecting the production of proteins involved in critical cellular functions . The compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Amino-5-chlorobenzothiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 2-Amino-5-chlorobenzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-5-chlorobenzothiazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-chlorobenzothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-5-chlorobenzothiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic function. At high doses, 2-Amino-5-chlorobenzothiazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-Amino-5-chlorobenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism. For example, 2-Amino-5-chlorobenzothiazole has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the metabolic profile of cells, impacting their growth and function.
Transport and Distribution
The transport and distribution of 2-Amino-5-chlorobenzothiazole within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 2-Amino-5-chlorobenzothiazole can interact with binding proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Amino-5-chlorobenzothiazole is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Amino-5-chlorobenzothiazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
Eigenschaften
IUPAC Name |
5-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSRALHGMVQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174271 | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-00-3 | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20358-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LL9WL723B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-5-chlorobenzothiazole derivatives promising candidates for antifungal agents?
A1: The research focuses on synthesizing and characterizing nine novel 2-amino-5-chlorobenzothiazole derivatives. These derivatives incorporate various heterocyclic structures, which are known to possess diverse biological activities. The study highlights that several of these synthesized compounds demonstrated notable antifungal activity against Candida glabrata and Aspergillus niger when compared to fluconazole, a standard antifungal drug []. This finding suggests that modifying the 2-amino-5-chlorobenzothiazole scaffold with specific heterocyclic groups could lead to the development of potent antifungal agents.
Q2: How were the synthesized 2-amino-5-chlorobenzothiazole derivatives characterized in the study?
A2: The researchers utilized a combination of techniques to confirm the identity and purity of the synthesized 2-amino-5-chlorobenzothiazole derivatives. These techniques included:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















